Sniper(abl)-047

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

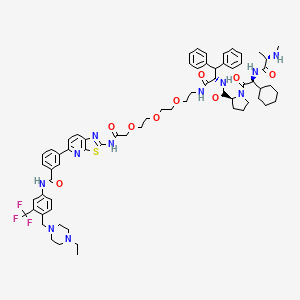

Sniper(abl)-047 is a chimeric small molecule designed for targeted protein degradation. It belongs to the class of compounds known as specific and nongenetic inhibitor of apoptosis protein (IAP)-dependent protein erasers (SNIPERs). These compounds are engineered to induce the degradation of specific proteins by recruiting IAP ubiquitin ligases, leading to the ubiquitylation and subsequent proteasomal degradation of the target protein. This compound specifically targets the BCR-ABL fusion protein, which is implicated in chronic myelogenous leukemia (CML) .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Sniper(abl)-047 involves the conjugation of two distinct ligands: one that binds to the E3 ubiquitin ligase of the IAP family and another that targets the BCR-ABL protein. These ligands are linked by a spacer of optimal length to ensure effective recruitment and degradation of the target protein. The synthetic route typically involves multiple steps, including the preparation of the individual ligands, their functionalization, and the final conjugation step .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis of the individual ligands followed by their conjugation under controlled conditions. The process would need to be optimized for yield, purity, and scalability. Key considerations would include the selection of solvents, reaction temperatures, and purification methods to ensure the final product meets pharmaceutical standards .

化学反应分析

Types of Reactions

Sniper(abl)-047 undergoes several types of chemical reactions, primarily focused on its degradation mechanism:

Ubiquitylation: The compound induces the ubiquitylation of the BCR-ABL protein by recruiting IAP ubiquitin ligases.

Proteasomal Degradation: Following ubiquitylation, the target protein is recognized and degraded by the proteasome .

Common Reagents and Conditions

Reagents: The synthesis of this compound involves reagents such as coupling agents, protecting groups, and solvents suitable for organic synthesis.

Major Products

The major product of the reactions involving this compound is the degraded BCR-ABL protein, which is broken down into smaller peptides and amino acids by the proteasome .

科学研究应用

Sniper(abl)-047 has a wide range of scientific research applications:

Chemistry: It serves as a model compound for studying targeted protein degradation and the design of chimeric molecules.

Biology: It is used to investigate the role of BCR-ABL in cellular processes and its degradation pathways.

Medicine: this compound is being explored as a potential therapeutic agent for treating chronic myelogenous leukemia by specifically targeting and degrading the BCR-ABL protein.

Industry: The principles of this compound’s design and function can be applied to develop other targeted protein degraders for various diseases

作用机制

Sniper(abl)-047 exerts its effects through a mechanism known as targeted protein degradation. The compound consists of two ligands: one that binds to the BCR-ABL protein and another that recruits an IAP ubiquitin ligase. Upon binding, the IAP ligase ubiquitylates the BCR-ABL protein, marking it for degradation by the proteasome. This process effectively reduces the levels of the BCR-ABL protein in cells, thereby inhibiting its oncogenic activity and promoting apoptosis in cancer cells .

相似化合物的比较

Similar Compounds

Proteolysis-targeting chimeras (PROTACs): Like SNIPERs, PROTACs are chimeric molecules designed to induce targeted protein degradation. They consist of a ligand for the target protein linked to a ligand for an E3 ubiquitin ligase.

Molecular Glues: These small molecules facilitate the interaction between a target protein and an E3 ligase, leading to ubiquitylation and degradation of the target protein.

Uniqueness of Sniper(abl)-047

This compound is unique in its specific targeting of the BCR-ABL protein and its use of IAP ubiquitin ligases for protein degradation. This specificity and mechanism of action make it a promising candidate for the treatment of chronic myelogenous leukemia, distinguishing it from other targeted protein degraders that may have broader or different targets .

属性

分子式 |

C67H82F3N11O9S |

|---|---|

分子量 |

1274.5 g/mol |

IUPAC 名称 |

(2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]-N-[(2S)-1-[2-[2-[2-[2-[[5-[3-[[4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]carbamoyl]phenyl]-[1,3]thiazolo[5,4-b]pyridin-2-yl]amino]-2-oxoethoxy]ethoxy]ethoxy]ethylamino]-1-oxo-3,3-diphenylpropan-2-yl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C67H82F3N11O9S/c1-4-79-31-33-80(34-32-79)42-50-25-26-51(41-52(50)67(68,69)70)73-61(84)49-23-14-22-48(40-49)53-27-28-54-64(74-53)91-66(75-54)76-56(82)43-90-39-38-89-37-36-88-35-29-72-63(86)59(57(45-16-8-5-9-17-45)46-18-10-6-11-19-46)78-62(85)55-24-15-30-81(55)65(87)58(47-20-12-7-13-21-47)77-60(83)44(2)71-3/h5-6,8-11,14,16-19,22-23,25-28,40-41,44,47,55,57-59,71H,4,7,12-13,15,20-21,24,29-39,42-43H2,1-3H3,(H,72,86)(H,73,84)(H,77,83)(H,78,85)(H,75,76,82)/t44-,55-,58-,59-/m0/s1 |

InChI 键 |

NGXYXIVUCDETCQ-LXFUJSLCSA-N |

手性 SMILES |

CCN1CCN(CC1)CC2=C(C=C(C=C2)NC(=O)C3=CC=CC(=C3)C4=NC5=C(C=C4)N=C(S5)NC(=O)COCCOCCOCCNC(=O)[C@H](C(C6=CC=CC=C6)C7=CC=CC=C7)NC(=O)[C@@H]8CCCN8C(=O)[C@H](C9CCCCC9)NC(=O)[C@H](C)NC)C(F)(F)F |

规范 SMILES |

CCN1CCN(CC1)CC2=C(C=C(C=C2)NC(=O)C3=CC=CC(=C3)C4=NC5=C(C=C4)N=C(S5)NC(=O)COCCOCCOCCNC(=O)C(C(C6=CC=CC=C6)C7=CC=CC=C7)NC(=O)C8CCCN8C(=O)C(C9CCCCC9)NC(=O)C(C)NC)C(F)(F)F |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![sodium;5-hydroxy-4-[(2-hydroxyphenyl)methylideneamino]-7-sulfonaphthalene-2-sulfonate](/img/structure/B12429757.png)

![4-[1-Hydroxy-1-(1-methylpyrrolidin-2-yl)ethyl]phenol](/img/structure/B12429759.png)

![4-[(2E)-5-hydroxy-3,7-dimethylocta-2,6-dienoxy]furo[3,2-g]chromen-7-one](/img/structure/B12429763.png)

![(1S,3aS,5aR,7R,8S,9aR,9bR,11aR)-1-[(3R)-2,3-dihydroxy-6-methyl-5-methylideneheptan-2-yl]-3a,7,8-trihydroxy-9a,11a-dimethyl-1H,2H,3H,5aH,6H,7H,8H,9H,9bH,10H,11H-cyclopenta[a]phenanthren-5-one](/img/structure/B12429793.png)

![5-[(1R,8aS)-1-hydroxy-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-2H-naphthalen-1-yl]-3-methylpent-2-enoic acid](/img/structure/B12429803.png)